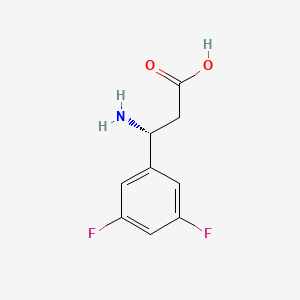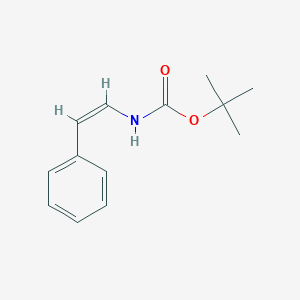
tert-Butyl (Z)-styrylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (Z)-styrylcarbamate is an organic compound that features a tert-butyl group, a styryl group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl (Z)-styrylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with styrene derivatives. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by the addition of a styrene derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (Z)-styrylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the styryl group.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (Z)-styrylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a protective group for amines in peptide synthesis. The tert-butyl group can be easily removed under mild acidic conditions, making it useful in the synthesis of peptides and other biomolecules .
Medicine
The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
Wirkmechanismus
The mechanism of action of tert-Butyl (Z)-styrylcarbamate involves its ability to undergo hydrolysis and other chemical transformations. The carbamate group can be hydrolyzed to release the corresponding amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the styryl group.
Styryl carbamate: Similar but without the tert-butyl group.
tert-Butyl (E)-styrylcarbamate: An isomer with different spatial arrangement.
Uniqueness
tert-Butyl (Z)-styrylcarbamate is unique due to the presence of both tert-butyl and styryl groups, which confer distinct chemical properties. The (Z)-configuration also imparts specific stereochemical characteristics that can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-2-phenylethenyl]carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,15)/b10-9- |
InChI-Schlüssel |
POEOBHBXPYDDER-KTKRTIGZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C\C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


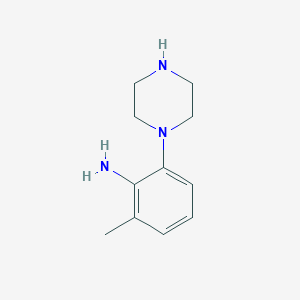
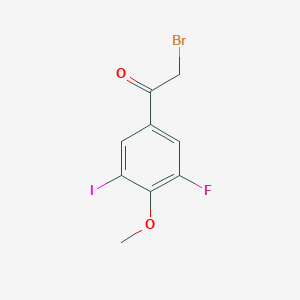




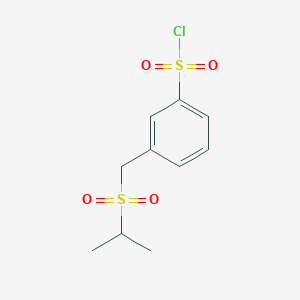
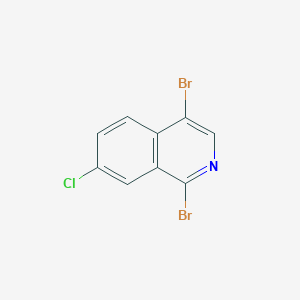

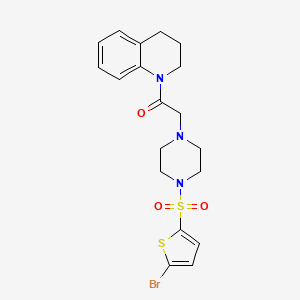
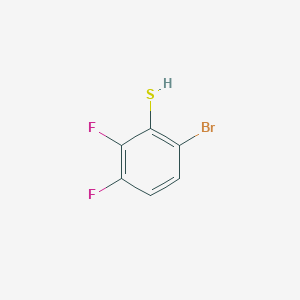
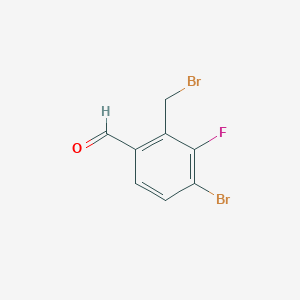
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
